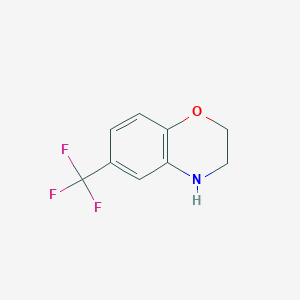

6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

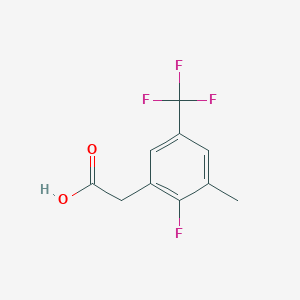

The trifluoromethyl group is a functional group that has the formula -CF3. It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Synthesis Analysis

Trifluoromethyl-substituted compounds are often synthesized through various methods such as the reaction of aryl iodides with trifluoromethyl copper . Another route to trifluoromethyl aromatics is the reaction of carboxylic acids with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted compounds can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted compounds can be analyzed using various techniques. For example, the potential energy distribution (PED) generates the assignments of vibrational wavenumbers .Aplicaciones Científicas De Investigación

Novel Nonsteroidal Mineralocorticoid Receptor Antagonists

6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as promising nonsteroidal mineralocorticoid receptor (MR) antagonists. This class of compounds shows significant potential in the treatment of cardiovascular diseases, such as hypertension and congestive heart failure, due to their potency and selectivity. A study by Hasui et al. (2011) highlighted the effectiveness of these compounds, particularly 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one, which exhibited potent activity and good selectivity, showing a significant antihypertensive effect in hypertensive rats (Hasui et al., 2011).

Synthesis and Properties of Polybenzoxazine

Research conducted by Qi et al. (2009) explored the synthesis and characterization of polybenzoxazine with phenylnitrile functional group. These benzoxazine monomers showed improved glass transition temperature and thermal stability compared to analogous polybenzoxazines without the phenylnitrile group. This advancement could have significant implications for the development of advanced polymeric materials (Qi et al., 2009).

Triazine Synthesis and Applications

A 2019 study by Kobelev et al. demonstrated the synthesis of substituted 4-amino-1,2,4-triazines from benzoxazine derivatives, providing new methods for the synthesis of these compounds. The synthesized compounds are of interest for medicinal chemistry, pharmacology, and fine organic synthesis, indicating a broad range of potential applications (Kobelev et al., 2019).

Advanced Polymer Chemistry

A study by Muraoka et al. (2022) investigated the effect of the ethynylene group on the thermal behavior of multifunctional benzoxazines. Their research provides insights into the potential of benzoxazine as a next-generation thermosetting resin, highlighting its properties like catalyst-free curing, high thermal stability, and low volume shrinkage upon curing (Muraoka et al., 2022).

Safety and Hazards

Direcciones Futuras

The development of trifluoromethyl-substituted compounds is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethyl-substituted compounds will be discovered in the future .

Propiedades

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)6-1-2-8-7(5-6)13-3-4-14-8/h1-2,5,13H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCKEXMCUNMOAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)

![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)

![(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one](/img/structure/B2416406.png)